molecular formula C36H51FP2 B12891667 (6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)

Cat. No.: B12891667
M. Wt: 564.7 g/mol
InChI Key: NVUQJAZYSVMIBU-UHFFFAOYSA-N
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Description

(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a complex organophosphorus compound It features a biphenyl core substituted with a fluorine atom and two dicyclohexylphosphine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via electrophilic aromatic substitution using a fluorinating agent such as Selectfluor.

    Attachment of Dicyclohexylphosphine Groups: The final step involves the reaction of the fluorinated biphenyl with dicyclohexylphosphine in the presence of a base like sodium hydride to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) can undergo various chemical reactions, including:

    Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

    Coordination: The phosphine groups can coordinate with transition metals to form metal complexes.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, mild temperature.

    Substitution: Nucleophiles such as amines or thiols, elevated temperature.

    Coordination: Transition metal salts, room temperature.

Major Products Formed

    Oxidation: Phosphine oxides.

    Substitution: Various substituted biphenyl derivatives.

    Coordination: Metal-phosphine complexes.

Scientific Research Applications

(6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) has several applications in scientific research:

    Catalysis: It can act as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.

    Medicinal Chemistry: Potential use in drug design due to its ability to form stable complexes with metal ions, which can be crucial in metallodrug development.

Mechanism of Action

The mechanism of action of (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) largely depends on its role as a ligand. It coordinates with metal centers, altering their electronic properties and facilitating various catalytic processes. The biphenyl core provides a rigid framework, while the dicyclohexylphosphine groups offer steric protection and electronic modulation.

Comparison with Similar Compounds

Similar Compounds

  • (6-Chloro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
  • (6-Methyl-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)
  • (6-Methoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine)

Uniqueness

The presence of the fluorine atom in (6-Fluoro-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) imparts unique electronic properties compared to its analogs. Fluorine’s high electronegativity can influence the reactivity and stability of the compound, making it distinct in its applications and behavior in chemical reactions.

Properties

Molecular Formula

C36H51FP2

Molecular Weight

564.7 g/mol

IUPAC Name

dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-fluorophenyl)phenyl]phosphane

InChI

InChI=1S/C36H51FP2/c37-33-25-15-27-35(39(30-20-9-3-10-21-30)31-22-11-4-12-23-31)36(33)32-24-13-14-26-34(32)38(28-16-5-1-6-17-28)29-18-7-2-8-19-29/h13-15,24-31H,1-12,16-23H2

InChI Key

NVUQJAZYSVMIBU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)F

Origin of Product

United States

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